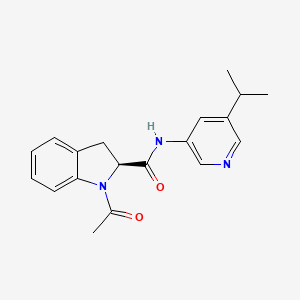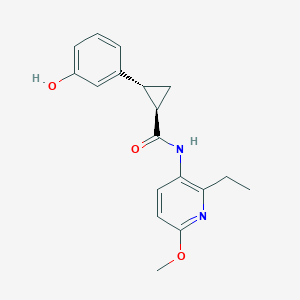
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic compound that is widely found in nature. The synthesis of this compound has been achieved through various methods, and it has been shown to have promising results in various research studies.
Mécanisme D'action
The mechanism of action of ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide involves its selective binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways that regulate dopamine neurotransmission. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various neurological disorders.
Biochemical and physiological effects:
(this compound)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to selectively bind to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways that regulate dopamine neurotransmission. This has potential therapeutic benefits in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide in lab experiments is its selective affinity for the dopamine D3 receptor. This makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be further investigated.
Orientations Futures
There are several future directions for the research on ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide. One of the most promising directions is the development of new drugs for the treatment of various neurological disorders. Another direction is the investigation of the potential side effects and toxicity of this compound. Further research is also needed to understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of ((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has been achieved through several methods. One of the most common methods involves the reaction of 2-acetylindole with 3-amino-5-isopropylpyridine in the presence of a reducing agent such as sodium borohydride. This method has been shown to yield the desired compound in good yields and high purity.
Applications De Recherche Scientifique
((2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide has potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a selective affinity for the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This makes (this compound)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide a potential candidate for the development of new drugs for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
(2S)-1-acetyl-N-(5-propan-2-ylpyridin-3-yl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)15-8-16(11-20-10-15)21-19(24)18-9-14-6-4-5-7-17(14)22(18)13(3)23/h4-8,10-12,18H,9H2,1-3H3,(H,21,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUPVFOCAYAPK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)NC(=O)C2CC3=CC=CC=C3N2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CN=C1)NC(=O)[C@@H]2CC3=CC=CC=C3N2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aR)-2-(4-methyl-3-pyrrol-1-ylbenzoyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350456.png)
![(3aR,6aR)-2-(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350457.png)
![(3aR,6aR)-2-(6-propan-2-yl-1H-indole-2-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350458.png)
![(3aR,6aR)-2-[2-(2-oxo-1H-quinolin-3-yl)acetyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350464.png)
![(3aR,6aR)-2-(2-naphthalen-1-ylacetyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7350472.png)
![(2S)-1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-(dimethylamino)-3-methylbutan-1-one](/img/structure/B7350474.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-[cyclobutyl(methyl)amino]ethanone](/img/structure/B7350476.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-propylpentan-1-one](/img/structure/B7350495.png)
![1-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-methoxy-2,2-dimethylbutan-1-one](/img/structure/B7350498.png)
![(1R,3S)-3-[3-(trifluoromethyl)pyrrolidine-1-carbonyl]cyclopentane-1-carboxamide](/img/structure/B7350503.png)



![(2R)-1-benzoyl-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7350544.png)